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Compound of Interest

Compound Name: 3,5-Difluorobenzaldehyde

Cat. No.: B1330607

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analyses. This document is intended for researchers, scientists, and professionals in drug
development who require a thorough understanding of this compound's structural and
electronic properties.

Spectroscopic Data Summary

The spectroscopic data for 3,5-Difluorobenzaldehyde (CAS No: 32085-88-4, Molecular
Formula: C7H4F20, Molecular Weight: 142.10 g/mol ) is summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of 3,5-Difluorobenzaldehyde exhibits signals corresponding to the
aldehydic and aromatic protons.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.98 S - -CHO

7.52 m - H-2, H-6

7.30 m - H-4

Note: Specific coupling constants were not available in the searched literature. The multiplicity
of the aromatic protons is complex due to coupling with adjacent fluorine atoms.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (6) ppm Assignment
189.2 C=0

163.5 (dd, J=250, 12 Hz) C-3,C-5
138.2 (t, J=10 Hz) c-1

115.5 (m) C-2,C-6
112.8 (t, J=26 Hz) C-4

Note: The assignments and coupling constants are based on typical values for similar
fluorinated benzaldehydes and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3,5-Difluorobenzaldehyde shows characteristic absorption bands for the
aldehyde and fluoroaromatic moieties.[1][2]
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Wavenumber (cm~?) Intensity Assignment
~2830, ~2730 Medium C-H stretch (aldehyde)
C=0 stretch (aromatic
~1705 Strong
aldehyde)[3][4]
~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)
~1300-1100 Strong C-F stretch
C-H out-of-plane bend
~870 Strong

(aromatic)

Note: The exact positions of the peaks can vary. Conjugation of the aldehyde to the aromatic
ring lowers the C=0 stretching frequency.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For aromatic aldehydes, the molecular ion peak is typically intense.[5]

miz Relative Intensity Assighment

142 High [M]* (Molecular ion)
141 High [M-H]*

113 Medium [M-CHO]*

85 Medium [M-CHO-COJ*

Note: The fragmentation pattern of aromatic aldehydes often shows a strong peak for the loss
of the hydrogen atom from the aldehyde group ([M-1]) and the loss of the entire aldehyde
group ([M-29]).[5][6]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of 3,5-Difluorobenzaldehyde in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).[7][8] Filter the solution into a 5 mm
NMR tube to a height of about 4-5 cm.[7][8]

e Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
e Acquisition Parameters:

o Locking and Shimming: The spectrometer is locked onto the deuterium signal of the
solvent, and the magnetic field is shimmed to achieve homogeneity.[8]

o 'H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a
good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A
larger number of scans is required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat (Liquid): A drop of the liquid sample is placed between two KBr or NaCl plates.

o ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the
ATR crystal.

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Acquisition: A background spectrum of the empty sample holder is first recorded. The sample
spectrum is then recorded, and the background is automatically subtracted. The spectrum is
typically recorded over a range of 4000-400 cm™1.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile
organic solvent such as methanol or acetonitrile.[9] Further dilution may be necessary
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depending on the instrument's sensitivity.

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El) is used. Gas Chromatography-Mass
Spectrometry (GC-MS) is also a common method for volatile compounds like aldehydes.[10]

e Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting
ions are then separated based on their mass-to-charge ratio by the mass analyzer and
detected.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for 3,5-
Difluorobenzaldehyde.

é Data Interpretation )

Dissolution in Structural Framework
(C-H Connectivity)
Sample Preparation

Sample Neat or ATR Functional Groups
P J (C=0, C-F)

Dilution in

Volatile Solvent Molecular Weight &
Formula Confirmation
J

Click to download full resolution via product page

Caption: Workflow of spectroscopic analysis for 3,5-Difluorobenzaldehyde.
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Caption: Information derived from each spectroscopic technique for 3,5-
Difluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluorobenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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